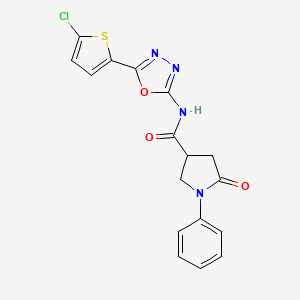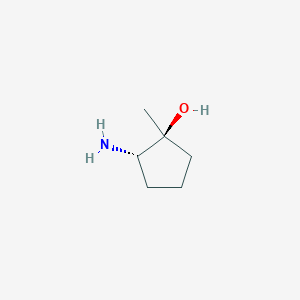
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide” is a chemical compound with the molecular formula C17H22N2O2 . It has a molecular weight of 286.37 g/mol .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C17H22N2O2/c1-12(20)19-10-4-7-14-11-15(8-9-16(14)19)18-17(21)13-5-2-3-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,18,21) . The Canonical SMILES string is CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCC3 . Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 49.4 Ų and a complexity of 404 . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 286.168127949 g/mol .科学的研究の応用
Cancer Treatment
This compound has shown promise in the treatment of cancer. The indole derivatives, which are structurally related to this compound, have been reported to exhibit significant activity against various cancer cell lines . The ability to selectively target cancer cells while sparing healthy cells makes these compounds valuable in the development of chemotherapeutic agents.
Antiviral Activity
Indole derivatives have been identified as potent antiviral agents. They have been effective against a range of RNA and DNA viruses, including influenza and Coxsackie B4 virus . This suggests that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide could be explored for its potential antiviral properties.
Anti-HIV Properties
Some indole derivatives have been studied for their anti-HIV properties, with molecular docking studies indicating their potential effectiveness . Research into this application could lead to new treatments for HIV/AIDS.
Antimicrobial and Antibacterial
The antimicrobial and antibacterial properties of indole derivatives make them candidates for treating infections . Their ability to inhibit the growth of bacteria and other microbes can be harnessed in the development of new antibiotics.
Anti-Inflammatory and Analgesic
Indole derivatives have shown anti-inflammatory and analgesic activities, which could be beneficial in the treatment of chronic pain and inflammatory diseases . This application could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Neuroprotective Effects
Research has indicated that indole derivatives may have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases . This application is particularly promising for conditions such as Alzheimer’s and Parkinson’s disease.
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-15(24)23-12-4-7-18-13-19(9-11-21(18)23)22-27(25,26)20-10-8-16-5-2-3-6-17(16)14-20/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVBORNGJKYQIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [(4-fluorobenzyl)sulfanyl]acetate](/img/structure/B2360252.png)
![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2360253.png)
![4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2360256.png)
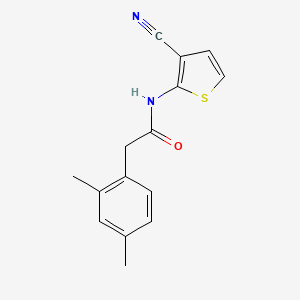
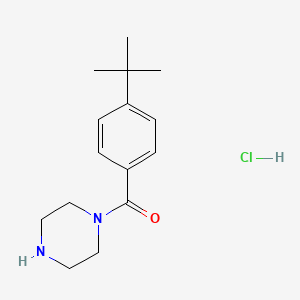
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2360261.png)

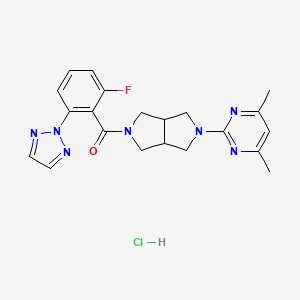
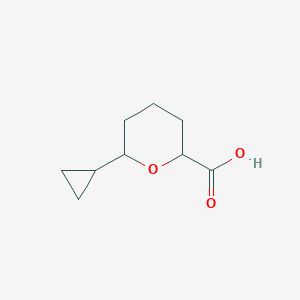
![N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride](/img/structure/B2360267.png)
